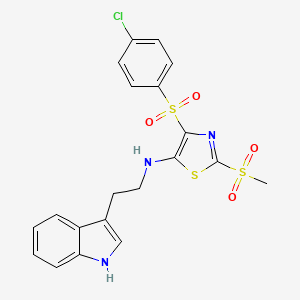
N-(2-(1H-indol-3-yl)ethyl)-4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)thiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-indol-3-yl)ethyl)-4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)thiazol-5-amine is a useful research compound. Its molecular formula is C20H18ClN3O4S3 and its molecular weight is 496.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(1H-indol-3-yl)ethyl)-4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)thiazol-5-amine, hereafter referred to as Compound A , is a novel compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
1. Anticancer Activity
Compound A has shown promising anticancer properties through various mechanisms:
- Cell Cycle Arrest : Studies have demonstrated that Compound A induces cell cycle arrest at the G2/M phase in cancer cells, which is critical for preventing cancer cell proliferation .
- Apoptosis Induction : The compound triggers apoptosis by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels. This was evidenced in xenograft models where significant tumor growth inhibition was observed without notable toxicity to normal tissues .
2. Inhibition of Tumor Growth
In vitro studies have reported that Compound A exhibits strong cytotoxic effects against several cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancers. The IC50 values for these cell lines are notably low, indicating high potency:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast) | 0.57 |
| A549 (Lung) | 0.48 |
These findings suggest that Compound A may be effective in targeting drug-resistant tumors due to its dual-targeting capabilities .
Case Study 1: Xenograft Model
In a study utilizing a xenograft model with MHCC-97H cells, Compound A demonstrated a tumor growth inhibition rate of 75.4%. This study highlighted the compound's potential as a dual-targeted anticancer agent capable of overcoming drug resistance .
Case Study 2: Molecular Docking Studies
Molecular docking studies revealed that Compound A binds effectively to the colchicine site on tubulin, which disrupts microtubule dynamics essential for cancer cell division. This interaction was confirmed by binding energy calculations showing favorable interactions with key residues involved in tubulin polymerization .
Research Findings
Recent research has focused on the pharmacokinetic properties and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles of Compound A. Preliminary results indicate that it adheres to Lipinski's rule of five, which is critical for drug-like properties:
| Property | Value |
|---|---|
| LogP | 2.5 |
| Solubility | High |
| Toxicity | Low |
These properties suggest that Compound A could be developed further as a therapeutic agent with favorable pharmacological characteristics .
科学的研究の応用
Anticancer Properties
The compound has shown promise as an anticancer agent due to its ability to inhibit tubulin polymerization, a crucial process for cancer cell proliferation.
Case Studies
- Indole Derivatives : A study highlighted that indole derivatives similar to this compound exhibited significant antiproliferative effects against Huh7 hepatocellular carcinoma cells, with IC50 values as low as 5.0 µM .
- Structural Activity Relationship : Investigations into the structure-activity relationship revealed that modifications to the indole structure could enhance potency against cancer cells .
Antifungal Activity
Beyond anticancer applications, the compound has been evaluated for its antifungal properties. Research has shown that certain thiazole derivatives possess antifungal activity, suggesting potential applications for this compound in treating fungal infections.
Other Therapeutic Applications
The versatility of indole derivatives extends beyond oncology and mycology. Emerging research suggests potential applications in:
- Neuroprotection : Some indole compounds have shown neuroprotective effects in models of neurodegenerative diseases.
- Anti-inflammatory Effects : Indole-based compounds are being explored for their anti-inflammatory properties, which could provide therapeutic avenues in chronic inflammatory conditions.
Data Table: Summary of Biological Activities
| Activity Type | Compound/Related Compounds | IC50 Values (µM) | Notes |
|---|---|---|---|
| Anticancer | N-(2-(1H-indol-3-yl)ethyl)-... | 5.0 (Huh7) | Induces G2/M-phase arrest |
| Indole Derivative 1 | 0.57 (MDA-MB-231) | Disrupts microtubule structures | |
| Antifungal | Thiazole Derivative | Not specified | Potential activity against fungal strains |
| Neuroprotection | Indole Derivative | Not specified | Emerging research |
特性
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-[2-(1H-indol-3-yl)ethyl]-2-methylsulfonyl-1,3-thiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S3/c1-30(25,26)20-24-19(31(27,28)15-8-6-14(21)7-9-15)18(29-20)22-11-10-13-12-23-17-5-3-2-4-16(13)17/h2-9,12,22-23H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEDEHITODOHKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=C(S1)NCCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














